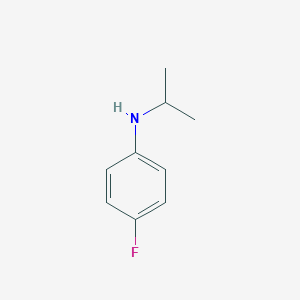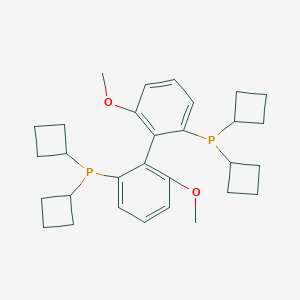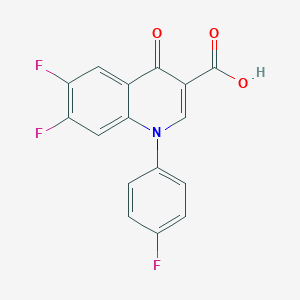
6,7-二氟-1-(4-氟苯基)-4-氧代-1,4-二氢喹啉-3-羧酸
描述
The compound of interest, 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone, a class of antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the quinolone scaffold, such as the addition of fluorine atoms and various substituents, are crucial for the antibacterial activity and pharmacokinetic properties of these compounds .
Synthesis Analysis
The synthesis of quinolone derivatives often involves the introduction of substituents at various positions of the quinolone ring to enhance antibacterial activity. For instance, the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids from 1-ethyl-6,7-difluoroquinoline-3-carboxylic acid demonstrates the modification at the C-7 position with various acyclic and heterocyclic groups . Similarly, alkylation of 6,7-difluoroquinoline with substituted-benzyl chlorides followed by treatment with piperazine derivatives leads to the formation of potent antibacterial agents . These synthetic strategies highlight the importance of the C-6 and C-7 positions in the quinolone core for antibacterial activity.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a 4-oxoquinoline-3-carboxylic acid core, with additional substituents that can significantly influence the biological activity. The presence of fluorine atoms, particularly at the C-6 and C-7 positions, is a common feature in many potent quinolones, as it can enhance the drug's ability to penetrate bacterial cells and resist efflux mechanisms . The molecular structure is confirmed using various analytical techniques such as IR, MS, and NMR spectroscopy .
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including photonucleophilic aromatic substitution. For example, the photoreaction of 6-fluoroquinolones in basic media can lead to the formation of 6-hydroxy derivatives, a process that involves the excited triplet state and is influenced by the presence of hydroxide anions . This type of reaction is significant as it can affect the stability and pharmacological properties of the quinolone molecules under light exposure.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of fluorine atoms and other substituents can improve the lipophilicity and bioavailability of these compounds. The antibacterial activity is also closely related to these properties, as they determine the drug's ability to reach its target site within bacterial cells . The synthesis of ethyl 6,7-difluoroquinoline-3-carboxylate as a key intermediate for new tricyclic quinolones further illustrates the importance of these properties in drug development .
科学研究应用
抗菌活性
6,7-二氟-1-(4-氟苯基)-4-氧代-1,4-二氢喹啉-3-羧酸及其类似物已显示出显着的抗菌活性。研究表明,某些衍生物,如 1-(取代苄基)-6,7-二氟-1,4-二氢-4-氧代喹啉-3-羧酸,对多种细菌表现出良好的抗菌性能 (Sheu et al., 1998)。其他研究合成并评估了类似化合物的抗菌功效,包括各种取代的 1-乙基-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸 (Ziegler et al., 1989)。
化学合成和结构分析
该化合物及其衍生物一直是化学合成和结构分析的重点。例如,已经开发出合成 (R)-7-(氮杂环戊烷-3-基氨基)-8-氯-1-环丙基-6-氟-4-氧代-1,4-二氢喹啉-3-羧酸盐酸盐的方法,这是贝西氟沙星的区域异构体,起始于类似的喹诺酮化合物 (Xia et al., 2013)。另一项研究重点是喹诺酮衍生物二氟沙星的光降解,确定了包括本化合物衍生物在内的各种光产物 (Hubicka et al., 2013)。
新型合成方法
已经探索了涉及该化合物的创新合成方法。例如,N-氨基喹诺酮与酮的反应提供了一种合成三环 6-氟-4-氧代-1,4-二氢喹啉-3-羧酸的新方法 (Chupakhin et al., 1992)。另一项研究使用碳酸钾清除氟化氢,促进了从相关的喹啉羧酸开始生产二氟化硼配合物 (Li & Russell, 2008)。
属性
IUPAC Name |
6,7-difluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO3/c17-8-1-3-9(4-2-8)20-7-11(16(22)23)15(21)10-5-12(18)13(19)6-14(10)20/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWKPZDWFXAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440142 | |
| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
103994-99-6 | |
| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103994-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

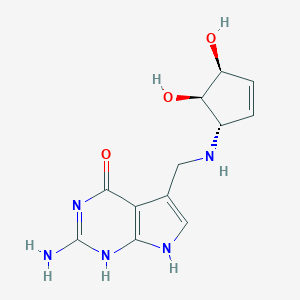
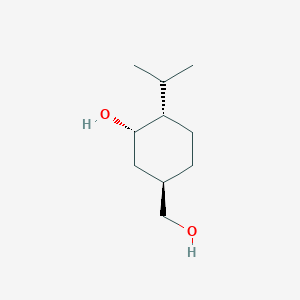
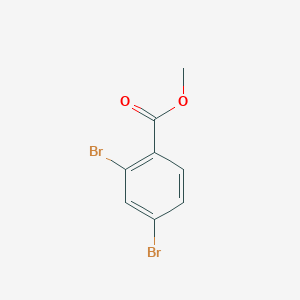
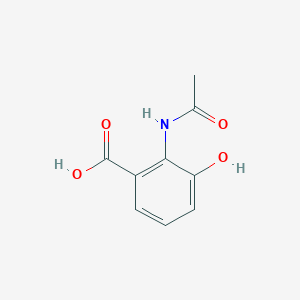
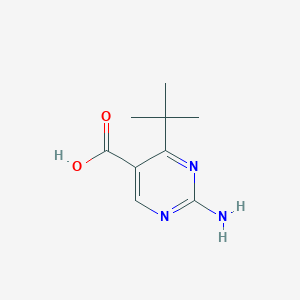
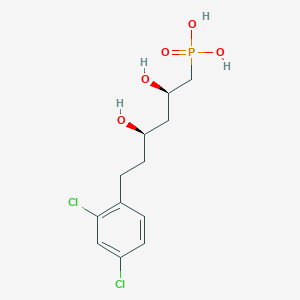
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
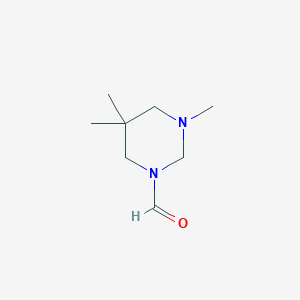
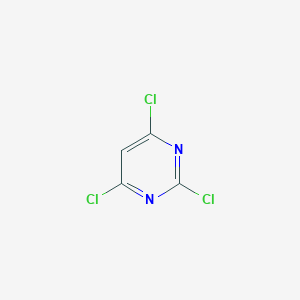
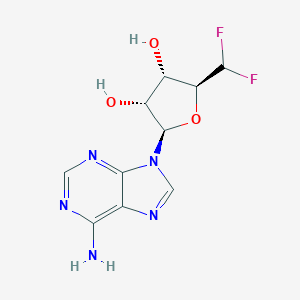
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
